UNC0646

Catalog No.
S548267
CAS No.
1320288-17-2
M.F
C36H59N7O2
M. Wt
621.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC0646

CAS Number

1320288-17-2

Product Name

UNC0646

IUPAC Name

N-(1-cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine

Molecular Formula

C36H59N7O2

Molecular Weight

621.9 g/mol

InChI

InChI=1S/C36H59N7O2/c1-28(2)41-19-10-20-43(24-23-41)36-38-32-27-34(45-25-11-18-40-16-8-5-9-17-40)33(44-3)26-31(32)35(39-36)37-29-14-21-42(22-15-29)30-12-6-4-7-13-30/h26-30H,4-25H2,1-3H3,(H,37,38,39)

InChI Key

OUKWLRHRXOPODD-UHFFFAOYSA-N

SMILES

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5CCCCC5)OC)OCCCN6CCCCC6

Solubility

Soluble in DMSO, not in water

Synonyms

UNC0646, UNC 0646, UNC-0646

Canonical SMILES

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5CCCCC5)OC)OCCCN6CCCCC6

Description

The exact mass of the compound N-(1-cyclohexylpiperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine is 621.47302 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Modulator of Central Nervous System Function

UNC0646 is an organic molecule studied for its potential effects on the central nervous system (CNS). Its structure incorporates several functional groups that may interact with neurotransmitter receptors. Specifically, the presence of the piperidinyl and diazepan moieties suggests potential interactions with G protein-coupled receptors (GPCRs) known to be involved in various CNS processes []. However, the specific mechanisms of action and target receptors for UNC0646 remain to be fully elucidated.

UNC0646 is a potent and selective inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein), which are involved in the methylation of lysine residues on histone proteins. Specifically, UNC0646 has demonstrated inhibitory activity with IC50 values of approximately 6 nM for G9a and 15 nM for GLP, making it a valuable tool for studying the role of these enzymes in various biological processes, particularly in cancer research . The compound is classified as a histone methyltransferase inhibitor and is recognized for its potential therapeutic applications due to its ability to modulate gene expression through epigenetic mechanisms .

UNC0646 is believed to function as a methyltransferase inhibitor []. Methyltransferases are enzymes that transfer methyl groups (CH3) from S-adenosyl methionine (SAM) to various biomolecules. This methylation process plays a crucial role in regulating gene expression, protein function, and other cellular processes. The specific methyltransferase(s) targeted by UNC0646 and the detailed mechanism of inhibition remain to be elucidated.

UNC0646 primarily functions by inhibiting the enzymatic activity of G9a and GLP, which catalyze the transfer of methyl groups to specific lysine residues on histone proteins, particularly H3K9. This methylation process is crucial for the regulation of gene expression, and its inhibition can lead to significant changes in chromatin structure and function. The compound's mechanism involves competitive inhibition, where UNC0646 competes with the substrate (histones) for binding to the active site of the methyltransferases .

The biological activity of UNC0646 has been extensively studied, particularly regarding its anticancer effects. Research indicates that UNC0646 can induce apoptosis in various cancer cell lines, including melanoma cells. It achieves this by modulating the expression of key genes involved in cell cycle regulation and apoptosis, such as BAX and BCL-2. The treatment with UNC0646 has been linked to increased lactate dehydrogenase release, indicating cell death, and alterations in transcriptional levels of genes associated with cell proliferation and survival .

The synthesis of UNC0646 involves several steps that typically include the formation of key intermediates followed by specific reactions to introduce functional groups necessary for its inhibitory activity. While detailed synthetic pathways are proprietary or not fully disclosed in literature, common methods for synthesizing similar compounds involve coupling reactions and modifications to existing scaffold structures that target the active sites of histone methyltransferases .

UNC0646 has significant applications in research, particularly in the fields of cancer biology and epigenetics. Its ability to inhibit G9a and GLP makes it a valuable tool for studying their roles in gene regulation and cellular processes. Additionally, UNC0646 is being investigated as a potential therapeutic agent for various cancers due to its ability to induce apoptosis and inhibit tumor growth . Furthermore, it can be used to explore the broader implications of histone methylation in developmental biology and disease states.

Interaction studies involving UNC0646 have demonstrated its specificity towards G9a and GLP. These studies often utilize biochemical assays to assess the binding affinity and inhibitory effects on these enzymes. Additionally, cellular assays have shown that UNC0646 can alter signaling pathways associated with cell survival and proliferation, indicating its broader impact on cellular metabolism beyond direct enzyme inhibition .

Several compounds share structural similarities or functional roles with UNC0646, primarily as inhibitors of histone methyltransferases. Below is a comparison highlighting some notable compounds:

Compound NameTarget EnzymeIC50 (nM)Unique Features
BIX-01294G9a100Induces autophagy-associated cell death
GSK343EZH230Selective inhibitor targeting a different methyltransferase
C646CBP/p300200Inhibits acetyltransferase activity rather than methylation
EPZ-6438EZH210Focused on non-canonical methylation pathways

Uniqueness: UNC0646 stands out due to its high selectivity for G9a and GLP compared to other inhibitors that may target multiple enzymes or have less potency. Its specific action on H3K9 dimethylation provides insights into epigenetic regulation unique to certain cancers.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

621.47302415 g/mol

Monoisotopic Mass

621.47302415 g/mol

Heavy Atom Count

45

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z5F4D95Y7J

Wikipedia

N-(1-cyclohexyl-4-piperidinyl)-6-methoxy-7-[3-(1-piperidinyl)propoxy]-2-(4-propan-2-yl-1,4-diazepan-1-yl)-4-quinazolinamine

Dates

Modify: 2023-08-15
1: Bittencourt D, Wu DY, Jeong KW, Gerke DS, Herviou L, Ianculescu I, Chodankar R, Siegmund KD, Stallcup MR. G9a functions as a molecular scaffold for assembly of transcriptional coactivators on a subset of glucocorticoid receptor target genes. Proc Natl Acad Sci U S A. 2012 Nov 27;109(48):19673-8. doi: 10.1073/pnas.1211803109. Epub 2012 Nov 14. PubMed PMID: 23151507; PubMed Central  PMCID: PMC3511704.

Explore Compound Types